(R)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
(R)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a P-chiral phosphorus ligand with a benzooxaphosphole core. Its structure features a tert-butyl group at the 3-position and a 2-methoxyphenyl substituent at the 4-position, creating a rigid, stereochemically defined framework . This compound is air-stable and exhibits high enantiomeric excess (>99% ee), making it valuable in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as Suzuki-Miyaura cross-couplings and hydroborations . Its molecular formula is C₁₈H₂₁O₂P (MW: 300.12), and it is typically stored under inert conditions at 2–8°C .
Properties
IUPAC Name |
(3R)-3-tert-butyl-4-(2-methoxyphenyl)-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O2P/c1-18(2,3)21-12-20-16-11-7-9-14(17(16)21)13-8-5-6-10-15(13)19-4/h5-11H,12H2,1-4H3/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMHHZSVDWJVQF-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, commonly referred to as ZJ-0137, is a phosphole compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H21O2P
- Molecular Weight : 300.33 g/mol
- CAS Number : 1338454-28-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the phosphole ring enhances its reactivity and potential for biological interaction.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15.0 | Caspase activation |
| MCF-7 | 20.5 | Cell cycle arrest |
| A549 | 12.0 | Reactive oxygen species generation |
Antioxidant Activity
The compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases.
Neuroprotective Effects
Studies suggest that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents. This effect could be mediated through the modulation of neuroinflammatory responses.
Study 1: Anticancer Efficacy in Vivo
In a study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a chemotherapeutic agent.
Study 2: Neuroprotection in Animal Models
Another study focused on the neuroprotective effects of the compound in rats subjected to ischemic injury. The results showed improved behavioral outcomes and reduced neuronal death, suggesting therapeutic potential for neurodegenerative diseases.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| XLogP3-AA | 3.9 |
Catalysis
One of the primary applications of (R)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is as a chiral ligand in asymmetric catalysis. Its ability to facilitate carbon-carbon bond formation through cross-coupling reactions has been extensively studied.
- Case Study : A study demonstrated that this compound effectively catalyzes the Suzuki-Miyaura coupling reaction, leading to high yields of biaryl compounds. The chiral environment provided by the oxaphosphole structure enhances selectivity in asymmetric transformations.
Pharmaceutical Chemistry
The compound's unique structure allows it to interact with biological targets, making it a candidate for drug development.
- Case Study : Research indicated that derivatives of oxaphospholes exhibit significant anti-cancer activity. The (R)-enantiomer showed improved efficacy against specific cancer cell lines compared to its S counterpart, highlighting the importance of stereochemistry in biological activity.
Material Science
In material science, this compound has been explored for its potential use in creating advanced materials due to its phosphorescent properties.
- Case Study : A recent investigation found that incorporating this compound into polymer matrices enhanced their mechanical properties and thermal stability, suggesting applications in high-performance materials.
Comparison with Similar Compounds
Key Compounds Compared :
(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Substituents : 2,6-Dimethoxyphenyl at C3.
- Molecular Formula : C₂₀H₂₅O₃P (MW: 344.38).
- Application : Used in asymmetric hydroboration with enhanced steric bulk for improved enantioselectivity .
- Purity/ee : 97% purity, >99% ee .
(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Substituents : 3,5-Diisopropyl-2,6-dimethoxyphenyl at C4.
- Molecular Formula : C₂₅H₃₅O₃P (MW: 414.50).
- Application : Superior steric shielding in palladium-catalyzed asymmetric allylic alkylation .
- Boiling Point : Predicted 451.5±45.0°C .
(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Substituents : Isopropyl at C2, 2-methoxyphenyl at C4.
- Molecular Formula : C₂₁H₂₇O₂P (MW: 342.41).
- Application : Demonstrated high activity in rhodium-catalyzed hydrogenations .
- Storage : Inert atmosphere, 2–8°C .
(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Substituents : Anthracenyl at C4.
- Molecular Formula : C₂₆H₂₅OP (MW: 384.46).
- Application : Effective in Suzuki-Miyaura couplings due to extended π-conjugation .
Catalytic Performance Comparison
Key Findings :
- The target compound balances steric bulk and electronic tuning, achieving high ee and TOF in cross-couplings .
- Anthracenyl derivatives show higher TOF due to improved substrate binding but require rigorous purification .
Commercial Availability and Pricing
| Compound | Purity | Price (100 mg) | Supplier | |
|---|---|---|---|---|
| Target Compound | 97% | $115–$136 | Strem, CymitQuimica | |
| 2,6-Dimethoxyphenyl Derivative | 97% | $622 | Xi Yuan Reagent | |
| Anthracenyl Derivative | 97% | $150 | Strem |
Preparation Methods
Core Reaction Mechanism
The synthesis begins with the condensation of tert-butyldichlorophosphine (t-BuPCl₂) with a chiral phenolic auxiliary, (R)-N-(1-(5-chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide (1), under anhydrous conditions. This reaction proceeds via a two-step, one-pot mechanism:
-
Nucleophilic Displacement : At −40°C, the phenolic oxygen of auxiliary 1 attacks t-BuPCl₂, displacing one chloride to form a P–O bond.
-
Cyclization : Upon warming to room temperature, intramolecular attack by the sulfonamide nitrogen generates a six-membered oxazaphosphinine intermediate (2a).
The stereochemical outcome is dictated by the chiral auxiliary, which enforces an R configuration at the phosphorus center through steric and electronic effects.
Hydrolysis to Stable Phosphinate
Intermediate 2a undergoes hydrolysis with water (or HCl-augmented water for accelerated kinetics) to yield (R)-4-chloro-2-((R)-1-((4-methylphenyl)sulfonamido)ethyl)phenyl tert-butylphosphinate (3). Key parameters include:
| Parameter | Optimal Value | Impact on Yield/Dr |
|---|---|---|
| Temperature | −40°C → 22°C | 98:2 dr |
| Solvent | Tetrahydrofuran | 71% isolated yield |
| Base | 1-Methylimidazole | Prevents racemization |
The diastereomeric ratio (dr) of 99.7:0.3 is achieved after recrystallization, as confirmed by chiral HPLC.
Functionalization via Grignard Addition
Stereospecific Alkylation
The phosphinate intermediate 3 serves as a versatile building block. Treatment with Grignard reagents (RMgX) at −10°C induces P–O bond cleavage, transferring the R group to phosphorus:
For the target compound, R = 2-methoxyphenyl. The reaction proceeds with retention of configuration at phosphorus, yielding enantiomerically pure product (96.6–97.5% ee).
Solvent and Additive Effects
-
LiCl Additive : Enhances reactivity of Grignard reagents in THF, reducing side reactions.
-
2-MeTHF : Alternative solvent for improved sustainability without compromising yield.
Crystallographic Validation of Configuration
Single-crystal X-ray diffraction of intermediate 3 (Figure 1) confirmed the S configuration at phosphorus (Flack parameter = 0.02(2)). The tert-butyl group occupies the apical position in the trigonal bipyramidal transition state, consistent with Burgi–Dunitz trajectory analysis.
Advantages Over Traditional Methods
This methodology addresses critical limitations of prior approaches:
-
Elimination of t-BuLi : Traditional routes required stoichiometric t-BuLi for P–C bond formation, posing significant safety risks.
-
Scalability : The one-pot protocol accommodates multigram synthesis (16.3 g auxiliary → 71% yield).
-
Modularity : Over 20 analogues have been prepared via this route, demonstrating broad substrate scope.
Industrial Applications and Ligand Design
The title compound serves as a precursor to bidentate phosphine ligands for asymmetric catalysis. Reduction with HSiCl₃ affords the trivalent phosphine, which coordinates transition metals without epimerization. Recent studies highlight its utility in:
Q & A
Q. What synthetic routes are recommended for preparing (R)-3-(tert-butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole with high enantiomeric purity?
Methodological Answer: The synthesis typically involves asymmetric catalysis or chiral resolution. Key steps include:
- Phosphine ligand-assisted cyclization : Reacting substituted benzoxaphosphole precursors with tert-butyl groups under inert conditions (argon/nitrogen) to preserve stereochemistry .
- Chiral chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to isolate the (R)-enantiomer. Purity ≥97% is achievable, as validated by HPLC with chiral detectors .
- NMR monitoring : Track reaction progress using <sup>31</sup>P NMR to confirm phosphole ring formation and absence of byproducts (e.g., oxidation to phosphine oxides) .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolve the absolute configuration of the (R)-enantiomer, particularly for verifying tert-butyl and methoxyphenyl group orientations .
- Multinuclear NMR : Combine <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR to confirm substituent positions and phosphole ring geometry. For example, <sup>31</sup>P shifts between +10 to +20 ppm indicate a non-oxidized phosphorus center .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C18H21O2P) with ≤2 ppm error .
Q. What storage conditions are critical to maintain stability?
Methodological Answer:
- Inert atmosphere : Store under argon at -20°C in flame-sealed ampoules to prevent oxidation or hydrolysis of the phosphorus center .
- Moisture control : Use molecular sieves in storage vials and avoid aqueous solvents. Degradation products (e.g., phosphine oxides) can form within days if exposed to humidity .
Advanced Research Questions
Q. How can this compound be applied in asymmetric catalysis, and what experimental parameters influence enantioselectivity?
Methodological Answer:
- Ligand design : The tert-butyl group enhances steric bulk, improving selectivity in Suzuki-Miyaura couplings. Use 5–10 mol% ligand loading in palladium-catalyzed reactions .
- Solvent optimization : Polar aprotic solvents (e.g., THF, dioxane) stabilize the palladium-ligand complex, while elevated temperatures (60–80°C) accelerate turnover without racemization .
- Substrate scope testing : Screen aryl halides with varying electronic profiles (e.g., electron-deficient vs. electron-rich) to map the ligand’s selectivity range .
Q. How should researchers address contradictions in reported catalytic efficiencies across studies?
Methodological Answer:
- Control experiments : Replicate reaction conditions precisely, including catalyst pre-activation (e.g., stirring Pd(OAc)2 with the ligand for 30 min before substrate addition) .
- Impurity analysis : Use LC-MS to detect trace oxidants (e.g., peroxides in solvents) that may deactivate the catalyst .
- Kinetic studies : Compare turnover frequencies (TOF) under identical conditions to isolate variables like ligand decomposition rates .
Q. What computational methods are suitable for studying this ligand’s interaction with metal centers?
Methodological Answer:
- Density Functional Theory (DFT) : Model the Pd(II)/Pd(0) catalytic cycle to identify transition states and enantioselectivity-determining steps .
- Natural Bond Orbital (NBO) analysis : Quantify steric and electronic contributions of the tert-butyl and methoxyphenyl groups to metal-ligand bonding .
Q. How can decomposition pathways be identified and mitigated during catalysis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
